molecular formula C9H6N2O5S B1419902 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid CAS No. 886745-59-1

5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid

Cat. No. B1419902
M. Wt: 254.22 g/mol
InChI Key: KFABCBLZDFFRFD-UHFFFAOYSA-N
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Description

5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid is a chemical compound . It is a derivative of thiazole, a five-membered heterocyclic compound that contains sulfur and nitrogen . The thiazole ring is an important component in many biologically active molecules .


Molecular Structure Analysis

Thiazoles, including 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid, have a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid is involved in various synthesis processes. For instance, its derivatives were used in the facile synthesis of 10-methoxy-4. 8-dinitro-6H-benzo [2,3-c]chromen-6-one. This compound and its derivatives have been characterized using spectroscopic methods, ensuring their purity and structure (Havaldar, Bhise, & Burudkar, 2004).

Inhibitory and Antibacterial Activity

  • Derivatives of 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid have been studied for their potential antibacterial activities. For example, specific compounds synthesized from methoxy-nitrobenzoic anhydrides were tested for antibacterial efficacy against various bacteria, indicating a possible role in developing new antibacterial agents (Kitajima, Kadoya, Maeda, & Oshima, 1970).

Corrosion Inhibition

  • In the field of materials science, thiazole-based derivatives of 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid, such as 5-(4-methoxy-phenyl)-thiazole-2-carboxylic acid pyridin-2-ylmethylene-hydrazide, have been synthesized and found effective as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial settings where corrosion prevention is critical (Chaitra, Mohana, & Tandon, 2016).

Photolysis and Photocleavage Applications

  • The effect of methoxy and nitro substituents on the efficiency of photolysis, a process important in photochemistry, has been explored using derivatives of 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid. These studies provide insights into the influence of these substituents on the efficiency of photocleavage, relevant in areas like photoresponsive materials (Papageorgiou & Corrie, 2000).

Future Directions

Thiazoles, including 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid, have shown promise in various fields of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the potential applications of 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid in medicine, as well as investigating its synthesis, chemical reactions, mechanism of action, and safety profile in more detail.

properties

IUPAC Name

5-methoxy-4-nitro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O5S/c1-16-4-2-3-5-6(7(4)11(14)15)10-8(17-5)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFABCBLZDFFRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)SC(=N2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670322
Record name 5-Methoxy-4-nitro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid

CAS RN

886745-59-1
Record name 5-Methoxy-4-nitro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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